p-Arsenosobenzenesulfonamide

Description

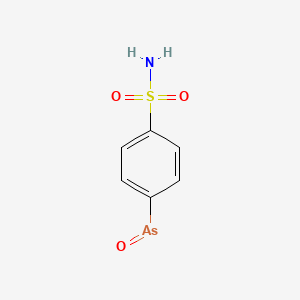

p-Arsenosobenzenesulfonamide is an organoarsenic compound featuring a benzenesulfonamide backbone substituted with an arsenoso group (-As=O) at the para position. Historically, such arsenic-containing sulfonamides were explored for antimicrobial and antiparasitic applications, leveraging arsenic's reactivity and sulfonamide's enzyme-inhibitory properties. However, due to arsenic's toxicity and the advent of safer alternatives, research on this compound class has diminished. Notably, none of the provided evidence sources directly discuss this compound, limiting a precise structural or functional analysis. Instead, comparisons will focus on structurally analogous sulfonamide derivatives from the evidence, emphasizing substituent effects and applications.

Properties

CAS No. |

5440-05-1 |

|---|---|

Molecular Formula |

C6H6AsNO3S |

Molecular Weight |

247.11 g/mol |

IUPAC Name |

4-arsorosobenzenesulfonamide |

InChI |

InChI=1S/C6H6AsNO3S/c8-12(10,11)6-3-1-5(7-9)2-4-6/h1-4H,(H2,8,10,11) |

InChI Key |

WCKJGCNTIOQKQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)N)[As]=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Arsenosobenzenesulfonamide typically involves the reaction of arsenic trioxide with aniline derivatives under controlled conditions. The process may include steps such as diazotization, sulfonation, and subsequent coupling reactions to introduce the sulfonamide group. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced techniques to ensure consistent quality and efficiency. The use of automated systems and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: p-Arsenosobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form arsenic(V) derivatives.

Reduction: Reduction reactions can convert it to arsenic(III) or arsenic(I) compounds.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic acid derivatives, while reduction can produce arsenic trihalides.

Scientific Research Applications

Chemistry: p-Arsenosobenzenesulfonamide is used as a reagent in organic synthesis, particularly in the formation of complex organoarsenic compounds. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to interact with biological molecules makes it a candidate for developing new drugs and therapies.

Medicine: The compound’s potential therapeutic applications include its use in treating certain types of infections and diseases. Research is ongoing to understand its efficacy and safety in medical applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of p-Arsenosobenzenesulfonamide involves its interaction with biological molecules, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, disrupting normal cellular functions. This mechanism is similar to that of other sulfonamide-based drugs, which act as competitive inhibitors of enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights sulfonamide derivatives with diverse substituents (e.g., pyridazine, benzofuran, trifluoromethyl groups) that influence their chemical and biological profiles. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

| Compound Name (Example from Evidence) | Key Substituents | Unique Properties | Applications |

|---|---|---|---|

| N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4,6-trimethylbenzenesulfonamide | Pyridazine, azepane, trimethylbenzene | Enhanced binding affinity due to pyridazine-azepane interactions; improved metabolic stability | Medicinal chemistry (kinase inhibition) |

| N-(5-chloro-2-methylphenyl)-4-methyl-N-{2-oxo-2-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]ethyl}benzenesulfonamide | Chlorophenyl, pyridine-hydrazone | Chelation capacity via hydrazone moiety; selective cytotoxicity | Anticancer research |

| P-[[(4-Chlorobutyl)sulphonyl]amino]benzenesulphonamide | Chlorobutylsulfonyl | Dual sulfonamide groups; hydrophobic interactions | Antimicrobial agents, enzyme inhibition |

| Ethyl 4-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate | Pyrimidine, ethylsulfonyl | Electrophilic pyrimidine core; high reactivity in substitution reactions | Synthetic intermediates |

| N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide | Benzodiazole, methanesulfonyl | Enhanced solubility and bioavailability | Pharmaceutical development |

Key Insights :

Substituent Impact :

- Electron-Withdrawing Groups (e.g., trifluoromethyl , chloro ): Increase chemical reactivity and binding to biological targets (e.g., enzymes, DNA).

- Heterocyclic Moieties (e.g., pyridazine , benzofuran ): Improve selectivity and pharmacokinetics via π-stacking and hydrogen bonding .

- Sulfonyl/Sulfonamide Combinations (e.g., dual sulfonamides ): Amplify enzyme-inhibitory effects but may increase toxicity.

Biological Activity :

- Compounds with pyridazine-azepane linkages (e.g., ) show promise in targeting neurodegenerative pathways.

- Hydrazone-containing derivatives (e.g., ) exhibit metal-chelating properties, useful in antimicrobial and anticancer contexts .

Modern analogs avoid arsenic, favoring halogens or heterocycles for safer profiles .

Research Findings and Data Gaps

- Synthetic Flexibility : Sulfonamides are highly modifiable; substituents like pyridazine or benzofuran enable tailored interactions with biological targets .

- Structural Studies : X-ray crystallography and SPR assays reveal that π-stacking and hydrogen bonding dominate binding mechanisms in analogs like .

- Data Limitations: No direct studies on p-Arsenosobenzenesulfonamide exist in the evidence. Its arsenic group likely confers distinct redox behavior and toxicity absent in modern derivatives.

Biological Activity

p-Arsenosobenzenesulfonamide is a compound of interest in biological research due to its potential therapeutic properties, particularly in the fields of antimicrobial and anticancer treatments. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its arsenic-containing structure, which enhances its reactivity and interaction with biological targets. The compound's unique structure allows it to inhibit specific enzymes and disrupt cellular processes critical for the survival of certain cancer cells.

The primary mechanism of action for this compound involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that is often overexpressed in various cancers, particularly renal cell carcinoma. By inhibiting CA IX, the compound disrupts pH regulation within tumor cells, leading to apoptosis (programmed cell death) and reduced tumor growth.

| Target Enzyme | Effect | Outcome |

|---|---|---|

| Carbonic Anhydrase IX | Inhibition | Disrupted pH regulation |

| Induction of apoptosis | Reduced tumor growth |

Biological Activity

Research has demonstrated that this compound exhibits significant antimicrobial and anticancer properties:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent. Its mechanism may involve disrupting bacterial metabolic processes.

- Anticancer Activity : In vitro studies indicate that this compound can induce apoptosis in cancer cell lines through its action on CA IX. Further studies are required to establish its effectiveness in vivo.

Case Studies

Several case studies have highlighted the therapeutic potential of arsenic-based compounds similar to this compound:

- Acute Promyelocytic Leukemia (APL) : Arsenic trioxide (ATO), a related compound, has been successfully used in treating APL. Clinical trials have shown high complete response rates (CR) when ATO is administered, with CR rates ranging from 85% to 92% across various studies . This suggests that compounds containing arsenic may have a broader application in hematological malignancies.

- Combination Therapies : Research indicates that combining this compound with other chemotherapeutic agents could enhance its anticancer effects. For instance, studies on APL treatment show improved outcomes when ATO is used alongside all-trans retinoic acid (ATRA) compared to monotherapy .

Table 2: Clinical Outcomes in APL Treatment

| Study Reference | Treatment Protocol | Complete Response Rate (%) |

|---|---|---|

| Amadori et al. (2005) | ATO alone | 86.1 |

| Soignet et al. (2001) | ATO + ATRA | 91.67 |

| Niu et al. (1999) | ATO alone | 85.1 |

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic viability. Preliminary studies suggest that the compound may exhibit favorable absorption and distribution characteristics, although further investigation into its metabolism and excretion is necessary . Additionally, toxicity profiles need to be established to ensure safety in clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.